molecular formula C14H12N4 B1347445 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine CAS No. 15966-68-4

4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine

Cat. No.: B1347445
CAS No.: 15966-68-4
M. Wt: 236.27 g/mol
InChI Key: FKXSKUWASSDIAV-UHFFFAOYSA-N
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Description

4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both phenyl and triazole moieties in its structure imparts unique chemical and biological properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, influencing their activity. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. Additionally, this compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Moreover, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dose optimization in potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential. Additionally, the interactions with transporters and binding proteins can affect the pharmacokinetics and bioavailability of this compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds also contain a triazole ring but with a different arrangement of nitrogen atoms.

    Pyrazoles: These are five-membered heterocycles with two nitrogen atoms.

    Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.

Uniqueness

4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is unique due to its specific arrangement of the triazole and phenylamine moieties, which imparts distinct chemical and biological properties. Its versatility in various applications, such as medicinal chemistry and materials science, sets it apart from other similar compounds .

Properties

IUPAC Name

4-(5-phenyltriazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXSKUWASSDIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354773
Record name 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15966-68-4
Record name 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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